

# Application Notes & Protocols: Characterizing Thalidomide-Based Degraders via Ternary Complex Formation Assays

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## Compound of Interest

Compound Name: *Thalidomide-5-piperazine-C-piperidine-CO-C8-NH2*

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## Introduction: The Central Role of the Ternary Complex in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3]

The cornerstone of PROTAC efficacy is the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[2][4][5] This transient structure brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the target protein.[1][4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[1][3]

Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), are a prominent class of ligands that recruit the Cereblon (CRBN) E3 ligase, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4<sup>CRBN</sup>) complex.<sup>[6][7][8]</sup> The stability and kinetics of the POI-PROTAC-CRBN ternary complex are critical determinants of degradation efficiency.<sup>[9][10]</sup> Therefore, robust and quantitative assays to characterize this complex are indispensable for the rational design and optimization of effective thalidomide-based degraders.<sup>[11][12]</sup>

This guide provides an in-depth overview and detailed protocols for key biochemical and biophysical assays used to study ternary complex formation, offering researchers a validated toolkit for advancing their targeted protein degradation programs.

## The Scientific Imperative: Why Measure Ternary Complex Formation?

While binary binding affinities of a PROTAC to its target and the E3 ligase are important, they are often poor predictors of degradation efficacy. The crucial event is the cooperative assembly of the three components.<sup>[13]</sup> Measuring ternary complex formation provides invaluable insights into:

- **Potency and Efficacy:** The ability of a PROTAC to induce complex formation directly correlates with its degradation activity.<sup>[13]</sup>
- **Cooperativity ( $\alpha$ ):** This value quantifies how the binding of one protein partner influences the PROTAC's affinity for the other. Positive cooperativity ( $\alpha > 1$ ), where the ternary complex is more stable than the individual binary interactions, is a key feature of many successful degraders.<sup>[9][10]</sup>
- **Structure-Activity Relationship (SAR):** Systematic evaluation of linker length and composition, or modifications to the POI/E3 ligands, can be directly correlated to changes in complex formation, guiding medicinal chemistry efforts.<sup>[14][15]</sup>
- **The "Hook Effect":** At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI and PROTAC-E3), which compete with and inhibit the formation of the productive ternary complex.<sup>[16][17]</sup> Ternary complex assays readily visualize this phenomenon as a characteristic bell-shaped curve.<sup>[14][18]</sup>

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## Part 1: Proximity-Based Homogeneous Assays

These assays are the workhorses of high-throughput screening (HTS) and lead optimization due to their sensitivity, scalability, and no-wash format. They rely on bringing two detection components into close proximity upon formation of the ternary complex.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle of Operation: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore.<sup>[14]</sup> When the donor and acceptor are brought close together by the ternary complex, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. The time-resolved format minimizes background fluorescence by introducing a delay between excitation and signal detection.<sup>[14]</sup>

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Experimental Protocol: TR-FRET Assay for a GST-tagged POI and His-tagged CRBN

Objective: To quantify the formation of the POI-PROTAC-CRBN complex and determine the PROTAC's EC50 and the hook effect.

Materials:

- Proteins: Purified GST-tagged POI and His-tagged CRBN/DDB1 complex.

- Antibodies/Reagents: Terbium (Tb)-conjugated anti-GST antibody (Donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (Acceptor).
- Compound: Thalidomide-based PROTAC of interest, serially diluted.
- Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
- Hardware: 384-well, low-volume, non-binding surface plates (e.g., Corning 384-well Low Volume Black Round Bottom NBS Microplate).
- Instrumentation: TR-FRET capable plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

#### Methodology:

- Reagent Preparation:
  - Prepare stock solutions of proteins and antibodies in the assay buffer.
  - Perform a serial dilution of the PROTAC in DMSO, followed by a final dilution into assay buffer to achieve the desired concentration range (e.g., 10  $\mu$ M to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells (typically  $\leq$  1%).
- Assay Setup (Final Volume: 20  $\mu$ L):
  - Add 5  $\mu$ L of 4X GST-POI solution to each well.
  - Add 5  $\mu$ L of 4X His-CRBN/DDB1 solution to each well.
  - Add 5  $\mu$ L of 4X PROTAC dilution (or DMSO vehicle control) to the appropriate wells.
  - Pre-incubate for 30 minutes at room temperature to allow for initial complex formation.
  - Prepare a detection mix containing 4X Tb-anti-GST and 4X AF488-anti-His antibodies.
  - Add 5  $\mu$ L of the detection mix to all wells.
- Incubation:

- Incubate the plate for 60-180 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically to ensure the reaction has reached equilibrium.
- Signal Detection:
  - Read the plate using a TR-FRET reader with the following settings (example):
    - Excitation: 340 nm
    - Emission 1 (Donor): 490 nm
    - Emission 2 (Acceptor/FRET): 520 nm
    - Delay Time: 100  $\mu$ s
    - Integration Time: 200  $\mu$ s
- Data Analysis:
  - Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) \* 10000.
  - Plot the TR-FRET ratio against the log of the PROTAC concentration.
  - The resulting data will typically form a bell-shaped curve.[\[14\]](#) The ascending part of the curve can be fitted to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal complex formation). The peak of the curve represents the maximum complex formation (TCmax), and the descending part illustrates the hook effect.[\[19\]](#)

Parameter	Description	Typical Value Range
Protein Conc.	Final concentration of POI and E3 Ligase	1-50 nM
Antibody Conc.	Final concentration of donor/acceptor Abs	0.5-5 nM
PROTAC Conc.	Titration range to observe full curve	0.1 nM - 10 $\mu$ M
EC50	Potency of ternary complex formation	nM to $\mu$ M range
Signal/Background	Ratio of max signal to vehicle control	> 3-fold

## AlphaScreen / AlphaLISA

Principle of Operation: The Amplified Luminescent Proximity Homogeneous Assay (ALPHA) technology is another powerful bead-based method.<sup>[14]</sup> It utilizes two types of beads: Donor beads and Acceptor beads. Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen.<sup>[14]</sup> If an Acceptor bead is within proximity (~200 nm), the highly reactive singlet oxygen diffuses across and triggers a chemiluminescent reaction within the Acceptor bead, which emits light at 520-620 nm (AlphaScreen) or 615 nm (AlphaLISA).<sup>[18]</sup>

Experimental Protocol: AlphaLISA Assay for a FLAG-tagged POI and Biotinylated CRBN

Objective: To detect and quantify POI-PROTAC-CRBN complex formation.

Materials:

- Proteins: Purified FLAG-tagged POI and biotinylated CRBN/DDB1 complex.
- Beads: Anti-FLAG Acceptor beads and Streptavidin-coated Donor beads.
- Compound: Thalidomide-based PROTAC of interest, serially diluted.

- Assay Buffer: AlphaLISA-compatible buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA). Note: Buffer choice is critical and can significantly impact signal.[20]
- Hardware: 384-well ProxiPlates.
- Instrumentation: Alpha-enabled plate reader (e.g., PerkinElmer EnSight).

#### Methodology:

- Reagent Preparation:
  - Prepare protein and PROTAC dilutions as described in the TR-FRET protocol.
  - Reconstitute and dilute Donor and Acceptor beads in the dark according to the manufacturer's instructions.
- Assay Setup (Final Volume: 15  $\mu$ L):
  - Add 5  $\mu$ L of 3X FLAG-POI solution to each well.
  - Add 5  $\mu$ L of 3X Biotin-CRBN/DDB1 solution to each well.
  - Add 5  $\mu$ L of 3X PROTAC dilution (or DMSO vehicle control).
  - Incubate for 60 minutes at room temperature.
- Bead Addition:
  - Add 5  $\mu$ L of 4X Anti-FLAG Acceptor beads to all wells.
  - Add 5  $\mu$ L of 4X Streptavidin Donor beads to all wells. Perform this step under subdued lighting.
- Incubation:
  - Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Signal Detection:

- Read the plate on an Alpha-enabled reader.
- Data Analysis:
  - Plot the raw AlphaLISA counts against the log of the PROTAC concentration.
  - Data analysis is similar to TR-FRET, yielding a bell-shaped curve from which potency and the hook effect can be determined.[\[14\]](#)[\[18\]](#)

## Part 2: Biophysical Assays for Kinetic and Thermodynamic Insights

While proximity assays are excellent for screening, biophysical techniques provide deeper, label-free characterization of the binding events, delivering kinetic and thermodynamic data that are crucial for understanding the stability and dynamics of the ternary complex.

### Surface Plasmon Resonance (SPR)

Principle of Operation: SPR is a label-free technology that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[\[21\]](#)

One binding partner (e.g., the E3 ligase) is immobilized on the chip, and the other components (PROTAC and POI) are flowed over the surface as analytes. Binding events cause a change in mass at the surface, which is recorded as a response unit (RU) signal over time.

Key Advantages:

- Kinetics: Provides on-rates ( $k_a$ ) and off-rates ( $k_d$ ), allowing for the calculation of dissociation constants ( $K_D$ ). The stability and half-life of the ternary complex can be directly measured from the dissociation phase.[\[9\]](#)[\[10\]](#)
- Label-Free: Avoids potential artifacts from fluorescent tags or antibodies.[\[21\]](#)
- Cooperativity Measurement: By comparing the binding of the PROTAC alone to the ligase (binary) versus the binding of a pre-incubated PROTAC-POI complex (ternary), the cooperativity factor ( $\alpha$ ) can be precisely calculated.[\[9\]](#)[\[10\]](#)[\[13\]](#)

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### Experimental Protocol: SPR Multi-Cycle Kinetics for Ternary Complex Analysis

Objective: To determine the binding affinity (KD), kinetics ( $k_a$ ,  $k_d$ ), and cooperativity ( $\alpha$ ) of the ternary complex.

#### Materials:

- Proteins: Highly pure, monodisperse preparations of CRBN/DDB1 complex and POI.
- Compound: PROTAC of interest.
- Instrumentation: SPR instrument (e.g., Biacore T200 or 8K).
- Chip: CM5 sensor chip (or similar) and amine coupling reagents.
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

#### Methodology:

- Immobilization:
  - Immobilize the CRBN/DDB1 complex onto the sensor chip surface via amine coupling to a target level (e.g., 2000-4000 RU).
  - Use a reference flow cell that is activated and blocked without protein immobilization to subtract bulk refractive index changes.
- Binary Binding (PROTAC to CRBN):
  - Inject a series of PROTAC concentrations (e.g., 5-fold dilutions from 1  $\mu$ M) over the CRBN and reference surfaces.

- Fit the resulting sensorgrams to a 1:1 binding model to determine the binary  $K_D$  of the PROTAC for the immobilized ligase.
- Ternary Binding (PROTAC + POI to CRBN):
  - Prepare a series of analyte solutions containing a constant, near-saturating concentration of the POI (e.g., 10x its binary  $K_D$  for the PROTAC) and a titration of the PROTAC (same concentration range as the binary experiment).
  - Inject these pre-incubated mixtures over the CRBN surface.
  - Fit the sensorgrams to a 1:1 binding model to determine the ternary  $K_D$ .
- Data Analysis:
  - Kinetics: Directly obtain  $k_a$  and  $k_d$  from the sensorgram fits. The half-life ( $t_{1/2}$ ) of the complex is calculated as  $\ln(2) / k_d$ .
  - Cooperativity ( $\alpha$ ): Calculate using the formula:  $\alpha = K_D \text{ (binary)} / K_D \text{ (ternary)}$ .<sup>[9][10]</sup>
    - $\alpha > 1$  indicates positive cooperativity.
    - $\alpha < 1$  indicates negative cooperativity.
    - $\alpha = 1$  indicates no cooperativity.

Parameter	Description	Importance
ka (on-rate)	Rate of complex formation	Faster on-rates can lead to quicker degradation onset.
kd (off-rate)	Rate of complex dissociation	Slower off-rates (longer half-life) are often correlated with more efficient degradation.[9][10][22]
KD (affinity)	Equilibrium dissociation constant (kd/ka)	Overall strength of the interaction.
$\alpha$ (cooperativity)	Modulation of binding in the ternary complex	A key driver of PROTAC potency and a critical parameter for optimization.[13]

## Isothermal Titration Calorimetry (ITC)

Principle of Operation: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[23] A solution of one component (the "ligand") is titrated into a solution of the other component (the "macromolecule") in a highly sensitive calorimeter cell. The resulting heat changes are measured after each injection, generating a binding isotherm that can be analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy ( $\Delta H$ ) of the interaction.[24]

Key Advantages:

- **Thermodynamics:** Provides a complete thermodynamic profile of the interaction (KD,  $\Delta H$ , and  $\Delta S$ ), offering deep insights into the driving forces of binding (enthalpic vs. entropic).[24]
- **Gold Standard:** Considered a gold-standard, in-solution technique for measuring binding affinity without labels or immobilization.
- **Stoichiometry:** Accurately determines the binding stoichiometry, confirming a 1:1:1 interaction.

Experimental Protocol: ITC Titration for Ternary Complex Analysis

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Materials:

- Proteins & Compound: Highly concentrated (>10-fold higher than  $K_D$ ) and pure solutions of POI, CRBN/DDB1, and PROTAC, all in the exact same buffer.
- Instrumentation: ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).
- Buffer: A well-defined buffer (e.g., PBS or HEPES) with a low ionization enthalpy. Note: A buffer mismatch between syringe and cell solutions will generate large heats of dilution, obscuring the binding signal.

Methodology:

- Binary Titration 1 (PROTAC into POI):
  - Fill the ITC sample cell with the POI solution (e.g., 10-20  $\mu\text{M}$ ).
  - Fill the injection syringe with a 10-20 fold higher concentration of the PROTAC.
  - Perform a series of small injections (e.g., 1-2  $\mu\text{L}$ ) and measure the heat change after each.
  - Fit the integrated data to a one-site binding model to determine  $K_{D1}$ ,  $\Delta H1$ , and  $n$ .[\[25\]](#)
- Binary Titration 2 (PROTAC into CRBN):
  - Repeat the process from step 1, with the CRBN/DDB1 complex in the cell. This determines  $K_{D2}$  and  $\Delta H2$ .
- Ternary Titration:
  - This can be performed in several ways. A common method is to saturate the protein in the cell with the second protein before titrating the PROTAC.

- Example: Fill the sample cell with the POI (e.g., 10  $\mu$ M) and a saturating concentration of the CRBN/DDB1 complex.
- Titrate the PROTAC from the syringe.
- The resulting isotherm reflects the formation of the ternary complex from the pre-formed binary complex. Analysis provides the ternary affinity.

Data Interpretation: ITC data provides a rich thermodynamic signature. For example, a binding event driven by a large negative  $\Delta H$  is enthalpically favorable and often associated with strong hydrogen bonding and van der Waals interactions. An event driven by a large positive  $T\Delta S$  is entropically favorable, often due to the release of ordered water molecules from binding surfaces (the hydrophobic effect). Understanding these drivers is critical for rational drug design.

## Conclusion and Best Practices

The successful development of thalidomide-based degraders hinges on a deep understanding of the POI-PROTAC-CRBN ternary complex. No single assay can provide a complete picture. A multi-pronged, orthogonal approach is essential for a self-validating and robust characterization cascade.

Recommended Workflow:

- Screening (HTS): Use TR-FRET or AlphaLISA to rapidly screen compound libraries and establish initial SAR based on ternary complex formation potency ( $EC_{50}$ ) and the hook effect.[\[11\]](#)[\[26\]](#)
- Lead Characterization: For promising hits, employ SPR to obtain detailed kinetic data ( $k_a$ ,  $k_d$ ) and a quantitative measure of cooperativity ( $\alpha$ ). Focus on optimizing for slow off-rates and positive cooperativity.[\[9\]](#)[\[10\]](#)
- In-Depth Mechanistic Studies: Use ITC on key compounds to elucidate the thermodynamic driving forces behind complex formation, providing fundamental insights that can guide future design strategies.[\[27\]](#)

- Cellular Correlation: Always correlate biochemical and biophysical data with cellular degradation assays (e.g., Western Blot, HiBiT assays) to confirm that efficient ternary complex formation translates to effective protein knockdown.[16][28]

By integrating these powerful techniques, researchers can move beyond empirical screening and towards a more rational, data-driven design of next-generation targeted protein degraders.

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